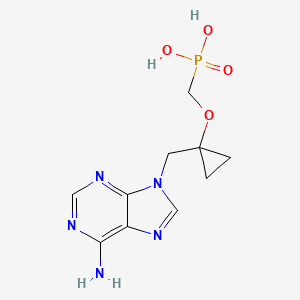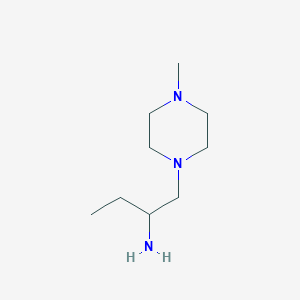
1-(4-甲基哌嗪-1-基甲基)丙胺
描述
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine is a useful research compound. Its molecular formula is C9H21N3 and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究中的抗抑郁潜力
“1-(4-甲基哌嗪-1-基甲基)丙胺” 的结构表明其在药物研究中具有潜在用途,特别是作为抗抑郁剂。 具有类似结构的化合物已在啮齿动物行为模型中进行了药理学效应研究,表明其可能应用于开发针对精神疾病的新型治疗剂 .
呋喃衍生物的有机合成前体
该化合物可以作为有机合成的前体。 例如,它可以用于制备呋喃-2-羧酸 [3-(4-甲基哌嗪-1-基)丙基]酰胺,该酰胺通过与呋喃-2-羰基氯反应合成 。 这展示了其在创建用于各种化学研究的复杂有机分子方面的实用性。
作用机制
Target of Action
The compound, 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine, has been found to have inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
The compound interacts with these kinases, inhibiting their activity. This interaction disrupts the normal function of these kinases, leading to changes in the cell cycle and energy metabolism processes .
Biochemical Pathways
The inhibition of CDK4 disrupts the cell cycle, specifically the transition from the G1 phase to the S phase. This leads to cell cycle arrest, preventing the cell from proliferating .
Pharmacokinetics
Similar compounds have been found to cross the blood-brain barrier, suggesting that this compound may also have good bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells. This is due to the disruption of the cell cycle and energy metabolism caused by the inhibition of CDK4 and ARK5 .
生化分析
Biochemical Properties
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), where it acts as an inhibitor . This inhibition affects the phosphorylation state of target proteins, thereby modulating cell cycle progression and metabolic pathways. Additionally, 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine has been shown to interact with serotonin type 3 receptors, acting as an antagonist and influencing neurotransmitter release .
Cellular Effects
The effects of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in tumor cells by inhibiting CDK4 and ARK5, leading to cell cycle arrest and programmed cell death . Furthermore, 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine affects neurotransmitter release by antagonizing serotonin type 3 receptors, which can alter neuronal signaling and behavior .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine involves several key interactions at the molecular level. This compound binds to the active sites of CDK4 and ARK5, inhibiting their kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine acts as a serotonin type 3 receptor antagonist, binding to the receptor and blocking serotonin binding, which modulates neurotransmitter release and neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of CDK4 and ARK5, leading to prolonged cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant-like effects by modulating serotonin type 3 receptors . At higher doses, it can induce toxicity and adverse effects, including behavioral changes and organ damage . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of multiple metabolites . These metabolic transformations influence the compound’s activity and stability, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to penetrate the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, where it accumulates and interacts with target biomolecules, influencing their activity and function .
Subcellular Localization
The subcellular localization of 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and acetylation, may also influence its localization and activity, further modulating its biochemical effects.
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-9(10)8-12-6-4-11(2)5-7-12/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCYAZLIOUSHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCN(CC1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424472 | |
| Record name | 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84630-63-7 | |
| Record name | 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


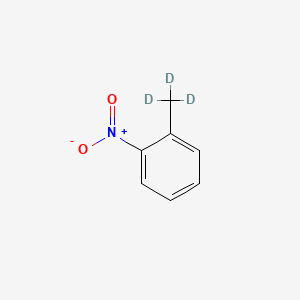

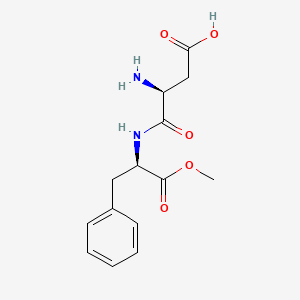
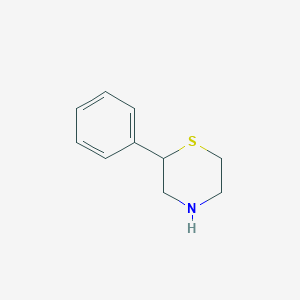
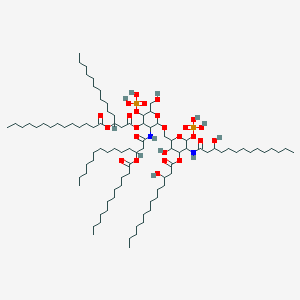
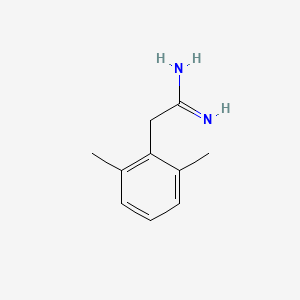
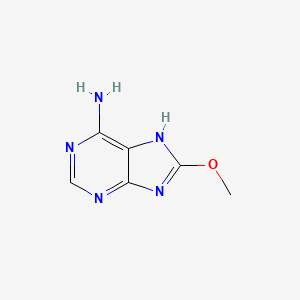
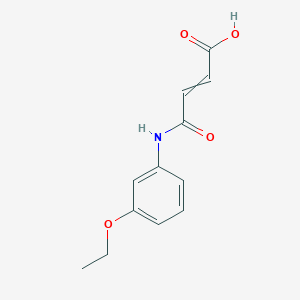
![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)
![9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/new.no-structure.jpg)
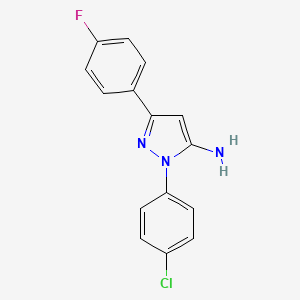

![[(2,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B1623463.png)
